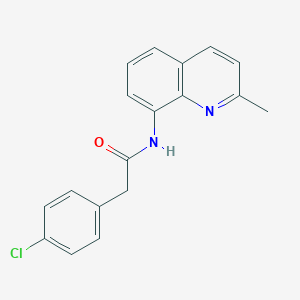![molecular formula C21H17N3O2 B244229 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme involved in several physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, a key enzyme involved in several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. By inhibiting 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are diverse. It has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and to enhance synaptic plasticity, which are important for learning and memory. It has also been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit cancer cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high potency and selectivity towards 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. This allows for precise modulation of 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide activity, which is important for studying its role in different cellular processes. However, one of the limitations of using 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One of the directions is to investigate its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its anti-inflammatory and anti-cancer properties and to explore its potential use in the treatment of inflammatory and cancerous diseases. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to develop more effective formulations for its delivery.
Synthesemethoden
The synthesis of 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps. The first step involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carbaldehyde with methylamine to form 2-methyl-4-(2-aminophenyl)-1,3-oxazole-5-carbaldehyde. The second step involves the reaction of 2-methyl-4-(2-aminophenyl)-1,3-oxazole-5-carbaldehyde with 2-methyl-4-bromoaniline to form 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and it is being investigated as a potential treatment for Alzheimer's disease, bipolar disorder, and other neurological disorders. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, and it is being studied for its potential use in the treatment of inflammatory and cancerous diseases.
Eigenschaften
Molekularformel |
C21H17N3O2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-3-6-15(11-13)20(25)23-17-9-8-16(12-14(17)2)21-24-19-18(26-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
InChI-Schlüssel |
VKMPCPRQQLAFOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)